molecular formula C5H9N B13206171 2-Methylbut-3-yn-1-amine

2-Methylbut-3-yn-1-amine

Cat. No.: B13206171
M. Wt: 83.13 g/mol
InChI Key: LOJZQZIHVLXRDD-UHFFFAOYSA-N
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Description

2-Methylbut-3-yn-1-amine is an organic compound with the molecular formula C5H9N. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is of interest due to its unique structure, which includes both an alkyne (triple bond) and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbut-3-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of 2-methylbut-3-yn-2-ol with ammonia or an amine under suitable conditions. For instance, a CuBr-catalyzed three-component coupling of 2-methylbut-3-yn-2-ol, aldehydes, and pyrrolidine or 1,2,3,4-tetrahydroisoquinoline can lead to the formation of chiral propargylamines . The reaction typically proceeds with high enantiomeric excess and yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new amine derivatives.

Scientific Research Applications

2-Methylbut-3-yn-1-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbut-3-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-amine: Similar structure but with the amino group at a different position.

    3-Butyn-2-amine: Lacks the methyl group at the second position.

    Propargylamine: A simpler structure with only the alkyne and amine groups.

Uniqueness

2-Methylbut-3-yn-1-amine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-methylbut-3-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-3-5(2)4-6/h1,5H,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJZQZIHVLXRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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